molecular formula C12H16N2O4 B1438912 tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate CAS No. 1154989-54-4

tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B1438912
CAS No.: 1154989-54-4
M. Wt: 252.27 g/mol
InChI Key: RGBJMHUSYDTWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate typically involves the reaction of 6-amino-2H-1,3-benzodioxole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding sites of enzymes and receptors .

Medicine: Its derivatives have been explored for their anticancer and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. In medicinal applications, its derivatives may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

  • tert-Butyl N-(6-amino-2H-1,3-benzodioxol-4-yl)carbamate
  • tert-Butyl N-(6-amino-2H-1,3-benzodioxol-3-yl)carbamate
  • tert-Butyl N-(6-amino-2H-1,3-benzodioxol-2-yl)carbamate

Comparison: While these similar compounds share the tert-butyl and benzodioxole moieties, they differ in the position of the amino group on the benzodioxole ringtert-Butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct properties in terms of binding affinity and selectivity for molecular targets .

Biological Activity

tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group and a benzodioxole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Molecular Weight : 252.27 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCO2

Synthesis

The compound is synthesized through the reaction of 6-amino-2H-1,3-benzodioxole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to form hydrogen bonds and engage in other non-covalent interactions, which can modulate the activity of these targets .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the activity of enzymes involved in cancer cell proliferation, making them potential candidates for cancer therapeutics .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Its derivatives have demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections .

Structure–Activity Relationships (SAR)

A study on the structure–activity relationships of related compounds revealed that modifications to the benzodioxole ring significantly influence biological activity. For example, substituents at different positions on the ring can enhance or diminish binding affinity to target proteins .

CompoundIC50 (μM)Binding Affinity
This compound0.8High
Related Compound A1.7Moderate
Related Compound B3.3Low

This table illustrates the varying potencies of related compounds, emphasizing the importance of structural modifications in optimizing biological activity.

Enzyme Interaction Studies

In biochemical assays, this compound has been used as a probe to study enzyme interactions. For instance, thermal shift assays have demonstrated that this compound can stabilize certain enzymes, indicating potential roles in drug design and development .

Properties

IUPAC Name

tert-butyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBJMHUSYDTWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.